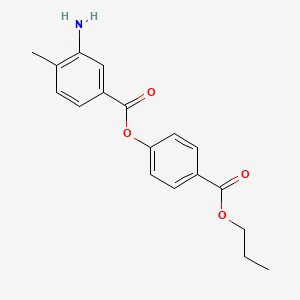

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

Description

Properties

CAS No. |

67603-68-3 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(4-propoxycarbonylphenyl) 3-amino-4-methylbenzoate |

InChI |

InChI=1S/C18H19NO4/c1-3-10-22-17(20)13-6-8-15(9-7-13)23-18(21)14-5-4-12(2)16(19)11-14/h4-9,11H,3,10,19H2,1-2H3 |

InChI Key |

FCHWUWAOAMZMMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate typically involves the esterification of 3-amino-4-methylbenzoic acid with 4-(propoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate

- Molecular Formula : C16H19NO3

- CAS Number : 67603-68-3

The compound features a propoxycarbonyl group attached to a phenyl ring, along with an amino and methyl group on the benzoate structure. This unique configuration contributes to its diverse biological activities.

Pharmacological Research

This compound has been studied for its potential pharmacological properties. It is associated with the synthesis of quinazolinone derivatives, which are known for their wide range of biological activities including:

These properties make it a candidate for drug development targeting various conditions, including anxiety disorders, pain management, and inflammation-related diseases.

Synthesis of Combinatorial Libraries

The compound plays a role in the synthesis of combinatorial libraries aimed at discovering new therapeutic agents. The ability to create libraries of small organic compounds allows for rapid screening and identification of lead compounds in drug discovery . This approach enhances efficiency in pharmaceutical research by allowing multiple compounds to be tested simultaneously.

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in the synthesis of polymers. Its functional groups can facilitate interactions within polymer matrices, potentially improving properties such as:

- Thermal stability

- Mechanical strength

- Chemical resistance

This makes it valuable in developing advanced materials for applications ranging from coatings to biomedical devices.

Case Study: Quinazolinone Derivatives

Research has demonstrated that derivatives of quinazolinone, synthesized from compounds similar to this compound, exhibit significant biological activity. For instance, studies have shown that certain derivatives possess potent anti-inflammatory effects, making them suitable candidates for further development as anti-inflammatory drugs .

Case Study: Drug Delivery Systems

Another area of investigation involves using this compound in drug delivery systems. Its chemical structure allows for modifications that can enhance the solubility and bioavailability of drugs, thereby improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous esters and benzoate derivatives. Key parameters include substituent effects, molecular weight, solubility, and applications.

Table 1: Comparative Analysis of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate and Analogues

Substituent Effects on Reactivity and Solubility

- Propoxycarbonyl vs. Ethyl/Methyl Esters: The propoxycarbonyl group in the target compound increases steric bulk compared to ethyl or methyl esters, reducing water solubility but enhancing membrane permeability. Sodium 4-(propoxycarbonyl)phenolate, however, exhibits high aqueous solubility due to its ionic sulfonate group .

- Amino Group Position: The 3-amino group in the target compound contrasts with the 4-aminophenoxymethyl group in Methyl 4-((4-aminophenoxy)methyl)benzoate.

Structural Validation

Crystallographic tools like SHELX and WinGX are employed for validating bond lengths, angles, and anisotropic displacement parameters, ensuring structural accuracy .

Biological Activity

4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound, with the CAS number 67603-68-3, is characterized by its propoxycarbonyl and amino groups attached to a phenyl ring. This structure is believed to influence its interaction with biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often interact with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which plays a crucial role in amino acid transport across cell membranes. This interaction is significant for drug delivery across the blood-brain barrier and in cancer therapy .

Pharmacological Effects

Study on LAT1 Interaction

A study focused on the transport rates of various amino acid derivatives through LAT1 revealed that modifications in the carbon chain length and functional groups significantly affect transport efficacy. The findings suggested that compounds similar to this compound could exhibit enhanced transport rates when optimized for specific structural features .

| Compound | %L-Phe Efflux | % Inhibition |

|---|---|---|

| L-Phe | 100 | 85 |

| 4a | 59 | 16 |

| 3c | 34 | 54 |

This table illustrates that while L-Phe serves as a baseline, derivatives like those related to our compound could exhibit varying degrees of efficacy in LAT1-mediated transport.

Research Findings

Recent studies have demonstrated that prodrug strategies involving similar compounds can lead to improved stability and bioavailability. For instance, modifications aimed at enhancing colonic delivery have shown promising results, suggesting that structural variations can significantly impact pharmacokinetics and therapeutic outcomes .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate, and how can reaction yields be optimized?

Methodological Answer: A three-step synthesis protocol can be adapted from analogous phenylcarbamate derivatives (e.g., 3-((phenylcarbamoyl)oxy)benzoic acid) :

Protection of hydroxyl groups : Use benzyl bromide or propyl chloroformate to protect reactive hydroxyl groups in the presence of Na₂CO₃ in DMF (86% yield reported for similar compounds) .

Carbamate/ester formation : React with phenyl isocyanate or propoxycarbonyl chloride under anhydrous conditions.

Deprotection : Catalytic hydrogenation or acidic hydrolysis to remove protecting groups.

Optimization Strategies :

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and verify ester/carbamate linkages .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound, given its structural similarity to anti-Alzheimer phenylcarbamates?

Methodological Answer:

- In vitro models :

- Cholinesterase inhibition assays : Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method .

- Neuronal cell cultures : Test neuroprotection against amyloid-β-induced toxicity in SH-SY5Y cells, with donepezil as a positive control .

- Experimental Design :

Q. How should contradictory bioactivity data across studies be resolved, particularly in cholinesterase inhibition assays?

Methodological Answer:

- Data Reconciliation Strategies :

- Standardize assay conditions (pH, temperature, substrate concentration) to ensure reproducibility .

- Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometric assays) .

- Perform meta-analysis of published data to identify outliers or confounding variables (e.g., solvent effects) .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Environmental Persistence Studies :

- Ecotoxicology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.